molecular formula C18H27NO3 B3980976 METHYL 2-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-4-METHYLPENTANOATE

METHYL 2-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-4-METHYLPENTANOATE

Cat. No.: B3980976
M. Wt: 305.4 g/mol
InChI Key: GCKZSUUJJCBIAJ-UHFFFAOYSA-N
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Description

Methyl 2-[(4-tert-butylphenyl)formamido]-4-methylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butylphenyl group, a formamido group, and a methylpentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-tert-butylphenyl)formamido]-4-methylpentanoate typically involves the esterification of 2-[(4-tert-butylphenyl)formamido]-4-methylpentanoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-tert-butylphenyl)formamido]-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(4-tert-butylphenyl)formamido]-4-methylpentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which methyl 2-[(4-tert-butylphenyl)formamido]-4-methylpentanoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-tert-butylphenyl)amino]-4-methylpentanoate
  • Methyl 2-[(4-tert-butylphenyl)carbamoyl]-4-methylpentanoate

Uniqueness

Methyl 2-[(4-tert-butylphenyl)formamido]-4-methylpentanoate is unique due to the presence of the formamido group, which can impart different chemical and biological properties compared to similar compounds with amino or carbamoyl groups

Properties

IUPAC Name

methyl 2-[(4-tert-butylbenzoyl)amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-12(2)11-15(17(21)22-6)19-16(20)13-7-9-14(10-8-13)18(3,4)5/h7-10,12,15H,11H2,1-6H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKZSUUJJCBIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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